

Experimental Induction of Achromobactin Production: Application Notes and Protocols

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Compound of Interest

Compound Name: **Achromobactin**

Cat. No.: **B1264253**

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Introduction

Achromobactin is a citrate-based siderophore utilized by various bacteria, including pathogenic species like *Pseudomonas syringae*, to acquire iron, an essential nutrient for their growth and virulence. The production of **Achromobactin** is tightly regulated by environmental iron concentrations, making its induction in a laboratory setting a critical step for studying bacterial iron metabolism, virulence mechanisms, and for the development of novel antimicrobial strategies targeting iron acquisition. These application notes provide detailed protocols for the experimental induction and quantification of **Achromobactin**, along with an overview of its biosynthetic and regulatory pathways.

Data Presentation: Quantitative Analysis of Siderophore Production

The induction of **Achromobactin** production is primarily achieved by cultivating bacteria in iron-deficient media. The quantity of siderophores produced can be assessed using the Chrome Azurol S (CAS) assay, which provides a semi-quantitative measure of siderophore activity. The data presented below is a summary of typical results obtained from such experiments.

Bacterial Strain	Growth Medium	Iron (FeCl ₃) Concentration	Temperature (°C)	Siderophore Production (Percent Siderophore Units - psu)	Reference
Achromobacter xylosoxidans (Clinical Isolate)	Minimal Medium 9 (MM9)	Iron-depleted	37	37.1 (range: 10.1–88.5)	[1] [2]
Achromobacter sp. (Environmental Isolate)	Minimal Medium 9 (MM9)	Iron-depleted	37	15.8 (range: 10.2–38.9)	[2]
Pseudomonas syringae pv. phaseolicola 1448a (pvd mutant)	King's B Medium	Not specified	22	Increased CAS activity compared to 28°C	[3]
Pseudomonas syringae pv. phaseolicola 1448a (pvd mutant)	King's B Medium	Not specified	28	Lower CAS activity compared to 22°C	[3]
Anabaena oryzae	Iron-free medium	50 µM	Not specified	84.17%	
Anabaena oryzae	Iron-free medium	100 µM	Not specified	10.27%	

Experimental Protocols

Protocol 1: Preparation of Iron-Deficient Minimal Medium (M9)

This protocol describes the preparation of M9 minimal medium, a chemically defined medium with low iron content, suitable for inducing siderophore production.

Materials:

- 5x M9 Salts Solution (see recipe below)
- 20% (w/v) Glucose solution (sterile)
- 1 M MgSO₄ solution (sterile)
- 1 M CaCl₂ solution (sterile)
- Milli-Q or deionized water (sterile)
- All glassware must be acid-washed to remove trace iron.

5x M9 Salts Solution Recipe (per liter):

- Na₂HPO₄: 64 g
- KH₂PO₄: 15 g
- NaCl: 2.5 g
- NH₄Cl: 5.0 g
- Dissolve in 1 L of Milli-Q water and autoclave.

Procedure:

- To prepare 1 L of 1x M9 medium, start with 750 mL of sterile Milli-Q water.
- Aseptically add 200 mL of sterile 5x M9 salts solution.
- Aseptically add 20 mL of sterile 20% glucose solution.

- Aseptically add 2 mL of sterile 1 M MgSO₄ solution.
- Aseptically add 0.1 mL of sterile 1 M CaCl₂ solution.
- Adjust the final volume to 1 L with sterile Milli-Q water.
- For more stringent iron limitation, the medium can be treated with Chelex 100 resin to remove residual iron ions.

Protocol 2: Cultivation of Bacteria for Achromobactin Production

This protocol outlines the steps for growing bacteria under iron-limiting conditions to induce **Achromobactin** synthesis.

Materials:

- Iron-deficient M9 medium (from Protocol 1)
- Bacterial strain of interest (e.g., *Pseudomonas syringae*)
- Incubator shaker
- Spectrophotometer

Procedure:

- Inoculate a single colony of the bacterial strain into a small volume (5 mL) of a rich medium (e.g., Luria-Bertani broth) and grow overnight at the optimal temperature with shaking.
- The next day, pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).
- Wash the cell pellet twice with sterile iron-deficient M9 medium to remove any residual iron from the rich medium.
- Resuspend the final cell pellet in iron-deficient M9 medium and use this to inoculate a larger culture volume (e.g., 100 mL) to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

- Incubate the culture at the desired temperature (e.g., 22°C or 28°C for *P. syringae*) with vigorous shaking (e.g., 200 rpm) for 24-72 hours.[3]
- Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals.
- Harvest the culture supernatant for siderophore quantification when the culture reaches the late logarithmic or early stationary phase. Pellet the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) and filter-sterilize the supernatant through a 0.22 µm filter.

Protocol 3: Quantification of Achromobactin Production using the Chrome Azurol S (CAS) Assay

The CAS assay is a colorimetric method used to detect and quantify siderophores. The assay is based on the competition for iron between the siderophore and the strong iron chelator, Chrome Azurol S.

Materials:

- CAS Assay Solution (see recipe below)
- Bacterial culture supernatant (from Protocol 2)
- Microplate reader or spectrophotometer

CAS Assay Solution Recipe:

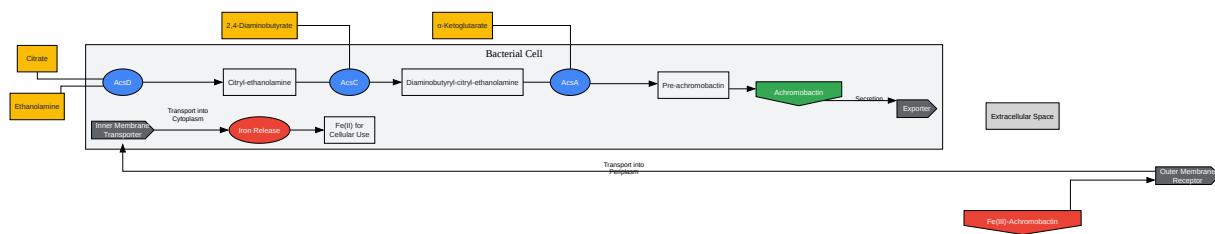
- Solution 1 (CAS): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
- Solution 2 (FeCl₃): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
- Solution 3 (HDTMA): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
- Slowly add Solution 2 to Solution 1 while stirring.
- Slowly add the mixed solution from step 4 to Solution 3 while stirring. The solution will turn from blue to a dark blue/purple color.

- Autoclave the final solution and store it in a dark, acid-washed bottle.

Procedure (Liquid Assay):

- Mix equal volumes (e.g., 100 μ L) of the bacterial culture supernatant and the CAS assay solution in a microtiter plate well or a cuvette.
- Incubate the mixture at room temperature for 20-30 minutes.
- Measure the absorbance at 630 nm (A_{630}).
- A control sample using sterile iron-deficient medium instead of the culture supernatant should be included.
- The amount of siderophore is inversely proportional to the absorbance at 630 nm. The results can be expressed as percent siderophore units (psu) using the following formula: $psu = [(Ar - As) / Ar] \times 100$ Where:
 - Ar = Absorbance of the reference (control medium + CAS solution)
 - As = Absorbance of the sample (supernatant + CAS solution)

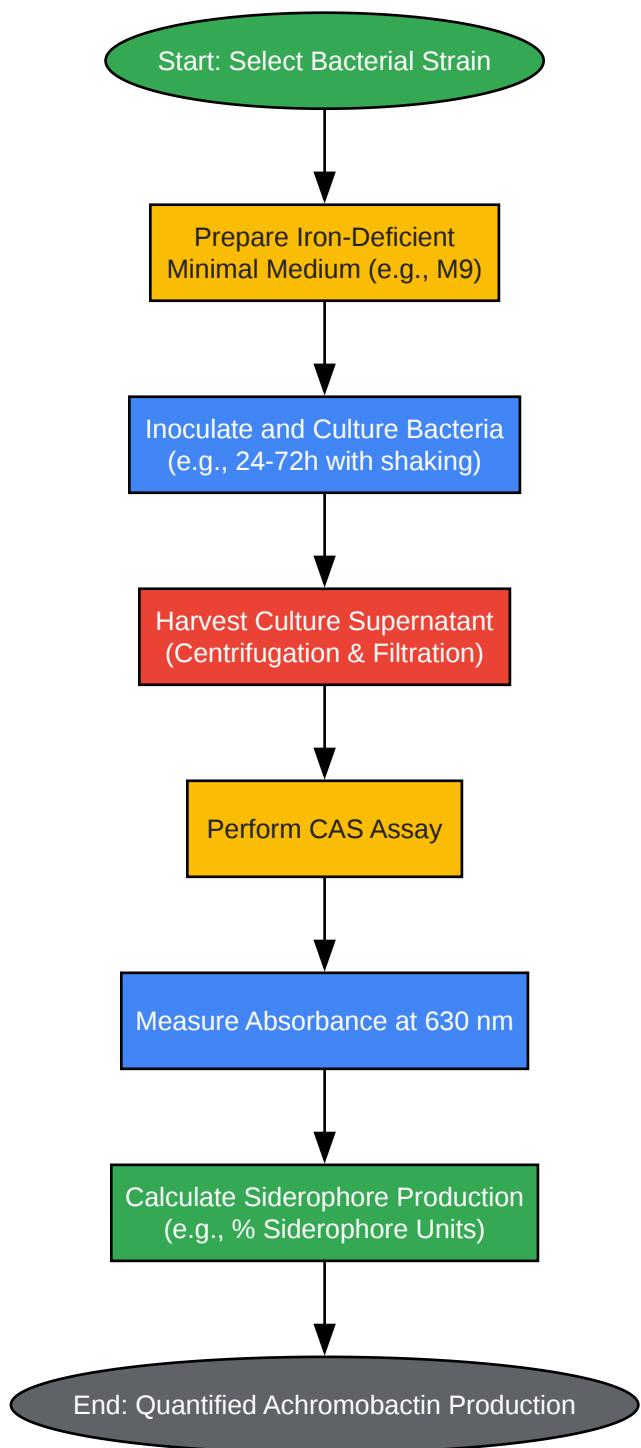
Mandatory Visualizations**Achromobactin Biosynthesis and Transport Pathway**



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Caption: Biosynthesis and transport of **Achromobactin**.

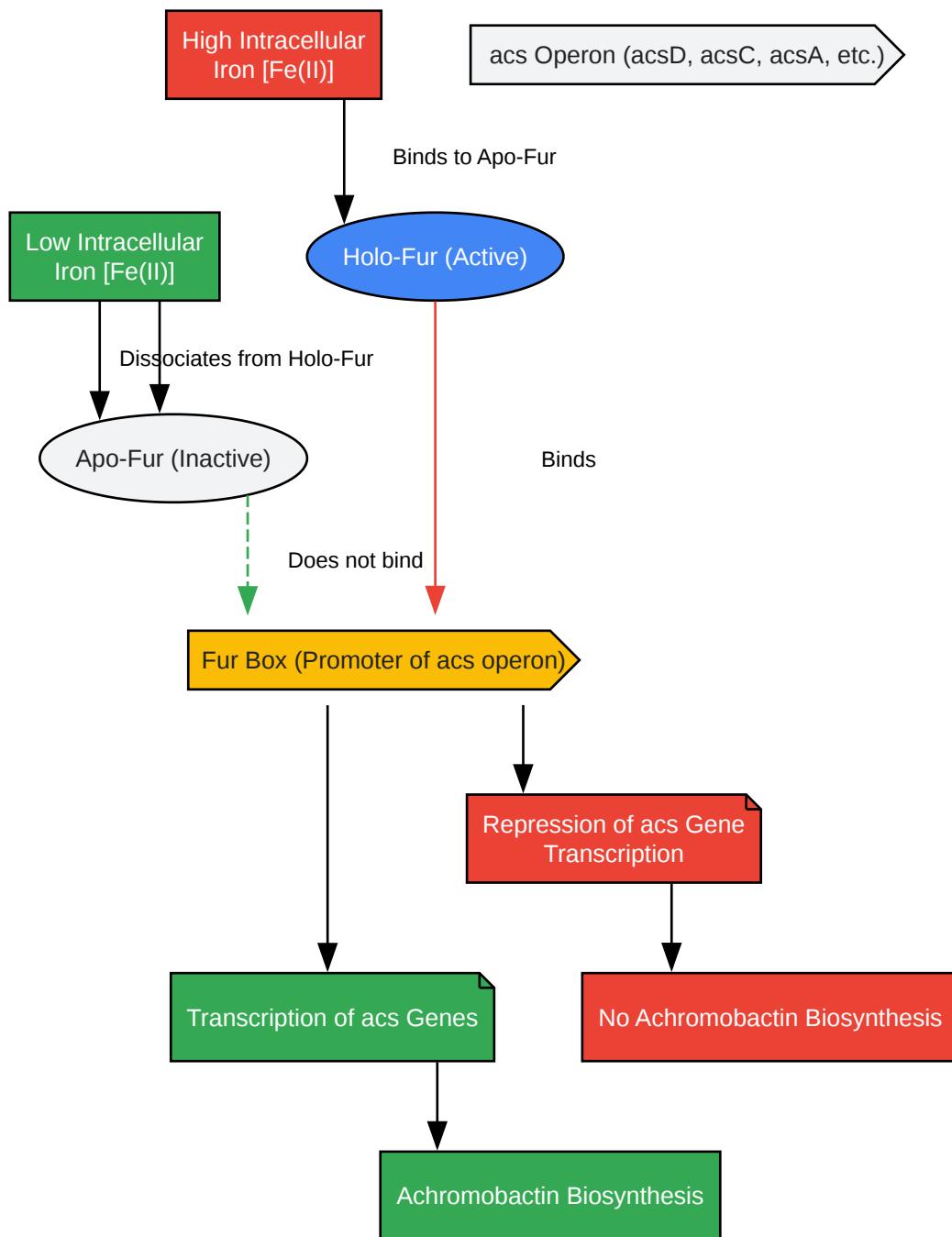
Experimental Workflow for Achromobactin Induction and Quantification



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Caption: Workflow for **Achromobactin** induction and analysis.

Fur-Mediated Regulation of Achromobactin Biosynthesis



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